molecular formula C17H21N3O3S B2906701 (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1396844-19-1

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No. B2906701
M. Wt: 347.43
InChI Key: CNGWKKAQIUPSFF-UHFFFAOYSA-N
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Description

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-amine, which is synthesized from 2,2-dimethyl-1,3-dioxolane and 1,2-diaminocyclohexane. The second intermediate is 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-amine, which is synthesized from 4-methyl-2-(bromomethyl)thiazole and pyrrole. The two intermediates are then coupled together using a coupling reagent such as EDCI or DCC to form the final product.

Starting Materials
2,2-dimethyl-1,3-dioxolane, 1,2-diaminocyclohexane, 4-methyl-2-(bromomethyl)thiazole, pyrrole, coupling reagent (e.g. EDCI or DCC)

Reaction
Synthesis of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-amine:, - 2,2-dimethyl-1,3-dioxolane is reacted with 1,2-diaminocyclohexane in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid., - The resulting product is purified by distillation or recrystallization to obtain 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-amine., Synthesis of 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-amine:, - 4-methyl-2-(bromomethyl)thiazole is reacted with pyrrole in the presence of a strong base such as sodium hydride or potassium tert-butoxide., - The resulting product is purified by distillation or recrystallization to obtain 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-amine., Coupling of the two intermediates:, - 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-amine and 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-amine are dissolved in a suitable solvent such as dichloromethane or dimethylformamide., - A coupling reagent such as EDCI or DCC is added to the reaction mixture, which activates the carboxylic acid group of the 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-amine., - The reaction mixture is stirred at room temperature or at a slightly elevated temperature for several hours., - The resulting product is purified by column chromatography or recrystallization to obtain the final product '(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone'.

properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-13(24-15(18-12)19-6-4-5-7-19)14(21)20-8-17(9-20)10-22-16(2,3)23-11-17/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGWKKAQIUPSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC4(C3)COC(OC4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

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